molecular formula C24H18O4 B1206424 6-Cinnamylchrysin

6-Cinnamylchrysin

Cat. No.: B1206424
M. Wt: 370.4 g/mol
InChI Key: BAHFSEZASCPWAI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cinnamylchrysin is a prenylated flavonoid derived from honeybee products, notably propolis. Structurally, it consists of a chrysin backbone (a flavone with hydroxyl groups at positions 5 and 7) modified by a cinnamyl group at position 6 (Figure 1). Its pharmacokinetic properties, including absorption and metabolic stability, suggest favorable drug-likeness, though in vivo validation remains pending .

Properties

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[(E)-3-phenylprop-2-enyl]chromen-4-one

InChI

InChI=1S/C24H18O4/c25-19-14-22-23(20(26)15-21(28-22)17-11-5-2-6-12-17)24(27)18(19)13-7-10-16-8-3-1-4-9-16/h1-12,14-15,25,27H,13H2/b10-7+

InChI Key

BAHFSEZASCPWAI-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O

Synonyms

6-cinnamylchrysin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Analogous Compounds

Binding Affinity and Antiviral Activity

6-Cinnamylchrysin was evaluated alongside other natural and synthetic compounds for Mpro inhibition (Table 1). While it exhibited moderate binding affinity, its performance was inferior to 3,4,5-Tricaffeoylquinic acid (-9.0 kcal/mol) and Kaempferol-3-O-glucoside (-8.5 kcal/mol) but superior to (+)-Pinoresinol (-7.7 kcal/mol) .

Table 1: Binding Affinities of Selected Compounds Against SARS-CoV-2 Mpro

Compound Binding Affinity (kcal/mol) Source
3,4,5-Tricaffeoylquinic acid -9.0 Honeybee/Propolis
Kaempferol-3-O-glucoside -8.5 Honeybee/Propolis
This compound -7.8 Honeybee/Propolis
(+)-Pinoresinol -7.7 Honeybee/Propolis
Synthetic Control (e.g., Lopinavir) -6.7 PubChem

The cinnamyl group in this compound likely contributes to its binding via hydrophobic interactions with Mpro’s active site residues (CYS145 and HIS41) . However, the higher affinity of 3,4,5-Tricaffeoylquinic acid may stem from its three caffeoyl groups, enabling stronger hydrogen bonding and π-π stacking .

Structural and Functional Analogues
  • 6-Prenylnaringenin: Another prenylated flavonoid, 6-prenylnaringenin shares a similar backbone but substitutes the cinnamyl group with a prenyl chain. This structural difference reduces its binding affinity (-6.9 kcal/mol in preliminary docking studies) compared to this compound, highlighting the cinnamyl moiety’s advantage in target engagement .
  • 6,7-Dihydroxycoumarin: Unlike this compound, this coumarin derivative lacks a flavone backbone but shares hydroxyl groups. It exhibits strong antioxidant activity but weaker protease inhibition, emphasizing the role of flavonoid-specific scaffolds in antiviral targeting .
  • Chrysin (Unmodified) : Without the cinnamyl group, chrysin shows negligible binding to Mpro (-5.2 kcal/mol), underscoring the importance of the 6-position modification for activity .
Pharmacokinetic and Stability Profiles

Molecular dynamics simulations (150 ns) revealed that this compound maintains stable interactions with Mpro, with a root-mean-square deviation (RMSD) of <2.0 Å, comparable to 3,4,5-Tricaffeoylquinic acid (<1.8 Å) .

Toxicity and Selectivity

While this compound’s toxicity profile remains uncharacterized, analogs like 6-Aminochrysene (a polycyclic aromatic hydrocarbon) demonstrate carcinogenicity, emphasizing the need for structural precision in flavonoid derivatives to avoid off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.